Lys-Val-Leu-Pro-Val-Pro-Gln
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Overview
Description
Lys-Val-Leu-Pro-Val-Pro-Gln is a peptide composed of seven amino acids: lysine, valine, leucine, proline, valine, proline, and glutamine. Peptides like this compound are essential in various biological processes and have significant potential in therapeutic applications due to their bioactive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Lys-Val-Leu-Pro-Val-Pro-Gln can be achieved through solid-phase peptide synthesis (SPPS). This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process typically includes the following steps:
Attachment of the first amino acid: The first amino acid, protected at the N-terminus, is attached to the resin.
Deprotection: The protecting group on the N-terminus is removed to allow the next amino acid to couple.
Coupling: The next protected amino acid is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is assembled.
Cleavage and deprotection: The completed peptide is cleaved from the resin, and all protecting groups are removed.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using automated peptide synthesizers, which follow the same principles as SPPS but allow for higher throughput and consistency. Additionally, purification techniques such as high-performance liquid chromatography (HPLC) are employed to ensure the purity of the synthesized peptide.
Chemical Reactions Analysis
Types of Reactions
Lys-Val-Leu-Pro-Val-Pro-Gln can undergo various chemical reactions, including:
Oxidation: The peptide can be oxidized, particularly at the methionine or cysteine residues if present.
Reduction: Disulfide bonds, if any, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other functional groups or modified to alter the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents can be used under mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: Various reagents, such as acylating or alkylating agents, can be used to modify specific amino acid residues.
Major Products Formed
The major products formed from these reactions depend on the specific modifications made. For example, oxidation can lead to the formation of sulfoxides or sulfone derivatives, while reduction can yield free thiol groups.
Scientific Research Applications
Lys-Val-Leu-Pro-Val-Pro-Gln has several scientific research applications, including:
Chemistry: Used as a model peptide in studies of peptide synthesis, structure, and function.
Biology: Investigated for its role in cellular signaling pathways and protein-protein interactions.
Medicine: Explored for its potential therapeutic effects, such as antihypertensive properties due to its ability to inhibit angiotensin-converting enzyme (ACE).
Industry: Utilized in the development of functional foods and nutraceuticals with health benefits.
Mechanism of Action
The mechanism by which Lys-Val-Leu-Pro-Val-Pro-Gln exerts its effects involves its interaction with specific molecular targets. For instance, as an ACE inhibitor, it binds to the active site of the enzyme, preventing the conversion of angiotensin I to angiotensin II, thereby reducing blood pressure. The peptide’s structure allows it to form hydrogen bonds and electrostatic interactions with the enzyme, stabilizing the inhibitory complex.
Comparison with Similar Compounds
Similar Compounds
- Ala-Leu-Gly-Pro-Gln-Phe-Tyr
- Lys-Val-Pro-Pro-Lys-Ala
- Leu-Ala-Pro-Pro-Thr-Met
- Glu-Val-Leu-Ile-Gln
- Glu-His-Pro-Val-Leu
Uniqueness
Lys-Val-Leu-Pro-Val-Pro-Gln is unique due to its specific sequence and the presence of proline residues, which confer structural rigidity and influence its biological activity. Compared to similar peptides, it may exhibit distinct binding affinities and inhibitory effects on enzymes like ACE, making it a valuable candidate for therapeutic applications.
Properties
CAS No. |
178913-61-6 |
---|---|
Molecular Formula |
C37H65N9O9 |
Molecular Weight |
780.0 g/mol |
IUPAC Name |
(2S)-5-amino-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C37H65N9O9/c1-20(2)19-25(42-34(51)29(21(3)4)43-31(48)23(39)11-7-8-16-38)35(52)45-17-9-13-27(45)33(50)44-30(22(5)6)36(53)46-18-10-12-26(46)32(49)41-24(37(54)55)14-15-28(40)47/h20-27,29-30H,7-19,38-39H2,1-6H3,(H2,40,47)(H,41,49)(H,42,51)(H,43,48)(H,44,50)(H,54,55)/t23-,24-,25-,26-,27-,29-,30-/m0/s1 |
InChI Key |
HJYMFKIKNPNGPA-YYLRFZLMSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](C(C)C)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCCN)N |
Canonical SMILES |
CC(C)CC(C(=O)N1CCCC1C(=O)NC(C(C)C)C(=O)N2CCCC2C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(C(C)C)NC(=O)C(CCCCN)N |
Origin of Product |
United States |
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